molecular formula C₄₁H₆₄N₁₀O₁₆P₂ B1144605 Adefovir Dipivoxil Dimer CAS No. 323201-05-4

Adefovir Dipivoxil Dimer

Cat. No. B1144605
M. Wt: 1014.95
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Adefovir Dipivoxil involves a multi-step process, starting from adenine and ethylene carbonate to produce 9-(hydroxyethyl)adenine. This intermediate undergoes condensation, hydrolysis, and acylation to yield Adefovir Dipivoxil with an overall yield of 18% based on adenine. This synthesis pathway highlights the complexity and the efficiency of producing Adefovir Dipivoxil from basic chemical building blocks (Zhang Xiao-qing, 2007).

Molecular Structure Analysis

Adefovir Dipivoxil's efficacy as an antiviral agent against a broad spectrum of viruses, including hepatitis B virus (HBV) and HIV, is significantly attributed to its molecular structure. The conversion of the ribose phosphate group of adefovir to the isopolar phosphonomethyl ether functionality neutralizes the negative charge, enhancing lipid solubility and cell membrane permeability. This structural modification underlies its potent antiviral activity and forms the basis for its application as a prodrug (K. K. Dey & Manasi Ghosh, 2020).

Chemical Reactions and Properties

Adefovir Dipivoxil's stability is compromised by hydrolysis and dimerization, which can be mitigated through pharmaceutical cocrystallization. This process, involving the formation of cocrystals with coformers, enhances its chemical stability and solubility. For instance, cocrystallization with saccharin significantly improves its solubility and stability, demonstrating how chemical interactions can influence the drug's physicochemical properties and its degradation pathways (Yuan Gao et al., 2012).

Physical Properties Analysis

The physical properties of Adefovir Dipivoxil, such as solubility and stability, are critical for its efficacy. Techniques like nanoemulsification have been explored to enhance these properties. For example, self-nanoemulsifying drug delivery systems (SNEDDS) have shown to significantly improve the oral bioavailability of Adefovir Dipivoxil by enhancing its intestinal permeability and minimizing the effect of pH on its solubility (Shweta Gupta et al., 2011).

Chemical Properties Analysis

Understanding the chemical interactions of Adefovir Dipivoxil with DNA and its degradation kinetics is crucial. Studies have shown that Adefovir Dipivoxil interacts with calf thymus DNA (CT-DNA) in a groove binding mode, indicating its mode of action at the molecular level. Additionally, the presence of carbonate salts can significantly affect the kinetics of Adefovir Dipivoxil's acid-catalyzed dimerization, influencing its stability and efficacy (N. Shahabadi & M. Falsafi, 2014); (L. Yuan et al., 2000).

Scientific Research Applications

Efficacy in Chronic Hepatitis B Treatment

Adefovir Dipivoxil has demonstrated significant antiviral activity against chronic hepatitis B, particularly in patients negative for hepatitis B e antigen (HBeAg). It results in histologic liver improvement, reduced serum HBV DNA, and alanine aminotransferase levels normalization. Notably, no evidence of resistance to Adefovir was identified through the duration of these studies, highlighting its effectiveness as a long-term treatment option (Hadziyannis et al., 2003).

Role in Lamivudine-Resistant HBV Infections

Adefovir Dipivoxil also plays a crucial role in treating lamivudine-resistant HBV infections. It has been effective against lamivudine‐resistant genotype C HBV mutants, demonstrating its versatility in managing drug-resistant strains of HBV (Kim et al., 2007).

Resistance and Mutation Analysis

While Adefovir Dipivoxil is effective, resistance can develop, as indicated by the emergence of novel mutations in the HBV polymerase in patients undergoing treatment. These mutations can confer resistance to Adefovir, necessitating the need for continuous monitoring and potential treatment adjustments (Angus et al., 2003).

Interactions with Other Drugs

Adefovir Dipivoxil's interaction with other drugs, such as lamivudine and its implications for patients coinfected with HIV, underscores the importance of considering drug interactions in treatment planning. The drug has shown effectiveness without selecting for resistance mutations in coinfected patients, which is crucial for managing these complex cases (Delaugerre et al., 2002).

Physicochemical Stability and Solubility Enhancement

Pharmaceutical cocrystallization of Adefovir Dipivoxil with various coformers has been explored to enhance its aqueous solubility and physicochemical stability. This approach is particularly relevant for improving drug formulation and efficacy, demonstrating the broader applications of Adefovir Dipivoxil beyond its antiviral activity (Gao et al., 2012).

Safety And Hazards

Adefovir Dipivoxil is generally well-tolerated, but there are some safety concerns. Elevated hepatic enzyme levels, gastrointestinal tract complaints, and weight loss were associated with the use of Adefovir . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The correlation between the structure and dynamics of Adefovir Dipivoxil can be visualized by extensive spectroscopic measurements, which will enlighten the path of inventing advanced medicine in the pharmaceutical industry . The cocrystallization of Adefovir Dipivoxil with a suitable coformer is an effective approach to enhance both dissolution and bioavailability of Adefovir Dipivoxil .

properties

CAS RN

323201-05-4

Product Name

Adefovir Dipivoxil Dimer

Molecular Formula

C₄₁H₆₄N₁₀O₁₆P₂

Molecular Weight

1014.95

synonyms

Adefovir Dipivoxil Impurity B;  2,2-Dimethyl-propanoic Acid Methylenebis[imino-9H-purine-6,9-diyl-2,1-ethanediyloxymethylenephosphinylidynebis(oxymethylene)] Ester

Origin of Product

United States

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